3-(4-methoxyphenyl)-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)propanamide
Description
Properties
IUPAC Name |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-19-11-4-16(5-12-19)6-13-22(26)24-18-9-7-17(8-10-18)20-15-23-21-3-2-14-25(20)21/h4-5,7-12,15H,2-3,6,13-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCMHGAZJPEAKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CN=C4N3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)propanamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 3-(4-methoxyphenyl)-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)propanamide
- Molecular Formula : C22H24N4O2
- Molecular Weight : 376.45 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in cellular signaling pathways. Notably:
- Inhibition of Protein Kinases : The pyrrolo[1,2-a]imidazole moiety is known to exhibit inhibitory effects on various protein kinases, which play critical roles in cell proliferation and survival pathways .
- Antitumor Activity : Studies have indicated that derivatives of this compound may exhibit significant cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization .
Antitumor Activity
Research has demonstrated that the compound exhibits potent antitumor properties. In vitro studies show:
- Cytotoxicity : The compound has been tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), revealing IC50 values in the low micromolar range (approximately 1-5 µM) .
- Mechanism of Action : The cytotoxic effects are associated with the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer .
Case Studies
- Study on A549 Cells :
- MCF-7 Breast Cancer Study :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key observations include:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-(4-methoxyphenyl)-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)propanamide as an anticancer agent. The compound has shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro studies demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer therapies by targeting specific cellular pathways involved in tumor growth and survival .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is another area of interest. Its structural features suggest it may inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.
Antimicrobial Activity
Preliminary investigations indicate that derivatives of this compound may possess antimicrobial properties. Studies have shown efficacy against certain bacterial strains, suggesting potential applications in treating infectious diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against A549 and MCF-7 cell lines |
| Anti-inflammatory | Potential inhibition of pro-inflammatory cytokines |
| Antimicrobial | Efficacy against selected bacterial strains |
Comparison with Similar Compounds
Table 1: Molecular Properties of Target Compound and Analogues
Key Observations :
- The target compound’s methoxyphenyl group provides moderate hydrophobicity compared to the trimethoxyphenyl group in compound 194, which likely enhances kinase binding .
- Replacement of the propanamide linker with benzothiazole () reduces molecular weight but maintains similar hydrogen-bonding capacity.
Key Observations :
- The pyrroloimidazole core synthesis () is highly efficient (86% yield), contrasting with the lower yield (49%) for compound 194, likely due to multi-step functionalization .
- Purity levels exceeding 99% (e.g., compound 194) highlight the utility of RP-18 chromatography for heterocyclic propanamides .
Pharmacological Implications
- Kinase Inhibition : Compound 194’s trimethoxyphenyl and methylthio groups are optimized for CK1δ inhibition, suggesting that the target compound’s 4-methoxyphenyl group may offer selective kinase binding with reduced steric hindrance .
- Solubility vs. Bioavailability : Sulfonamide and triazolopyridazine derivatives () prioritize solubility, whereas the target compound’s propanamide linker balances lipophilicity and hydrogen-bonding for cell penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
